molecular formula C15H24ClNO2 B13488988 Hexyl l-phenylalaninate hydrochloride

Hexyl l-phenylalaninate hydrochloride

Cat. No.: B13488988
M. Wt: 285.81 g/mol
InChI Key: IMWSECDMWQOVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl l-phenylalaninate hydrochloride is a chemical compound that combines hexyl alcohol and l-phenylalanine, an essential amino acid. This compound is often used in various scientific and industrial applications due to its unique properties and potential benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl l-phenylalaninate hydrochloride can be synthesized through the esterification of l-phenylalanine with hexyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

    Esterification: l-phenylalanine reacts with hexyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexyl l-phenylalaninate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Hexyl l-phenylalaninate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for understanding amino acid metabolism.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of hexyl l-phenylalaninate hydrochloride involves its interaction with various molecular targets and pathways. The compound can influence cellular processes by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.

    Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.

Comparison with Similar Compounds

Hexyl l-phenylalaninate hydrochloride can be compared with other similar compounds such as:

    Methyl l-phenylalaninate hydrochloride: Similar in structure but with a methyl group instead of a hexyl group.

    Ethyl l-phenylalaninate hydrochloride: Contains an ethyl group instead of a hexyl group.

    Propyl l-phenylalaninate hydrochloride: Contains a propyl group instead of a hexyl group.

Uniqueness

This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it valuable in specific applications where longer alkyl chains are beneficial.

Properties

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

hexyl 2-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H

InChI Key

IMWSECDMWQOVHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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